1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene
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Overview
Description
1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene is an organic compound with the molecular formula C14H19Br It is a brominated aromatic compound where a bromine atom is attached to a benzene ring that is substituted with a cyclohexylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-(cyclohexylmethyl)-2-methylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvent and reaction temperature can be adjusted to ensure efficient bromination while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The cyclohexylmethyl group can be oxidized to form corresponding ketones or carboxylic acids, while reduction can lead to the formation of cyclohexylmethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Potassium hydroxide (KOH) or sodium ethoxide (NaOEt) in ethanol or methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexylmethyl derivatives.
Scientific Research Applications
1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: The compound is used in the synthesis of materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the interactions of brominated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene can be compared with other similar compounds such as:
1-Bromo-4-methylcyclohexane: Similar in structure but lacks the aromatic benzene ring.
4-Bromo-8-methoxy-2-methylquinoline: Contains a bromine atom and a methyl group but has a different aromatic system.
(Bromomethyl)cyclohexane: Similar in having a bromomethyl group attached to a cyclohexane ring but lacks the additional methyl group on the benzene ring.
Properties
IUPAC Name |
1-bromo-4-(cyclohexylmethyl)-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br/c1-11-9-13(7-8-14(11)15)10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXAHVIQTUNCOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2CCCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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